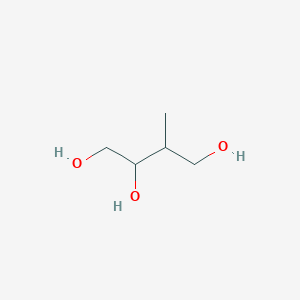
3-Methylbutane-1,2,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutane-1,2,4-triol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups
準備方法
Synthetic Routes and Reaction Conditions
3-Methylbutane-1,2,4-triol can be synthesized through several methods. One common method involves the catalytic hydrogenation of malic acid esters using a copper-containing catalyst. The reaction is carried out at temperatures ranging from 130 to 190°C and hydrogen partial pressures of 100 to 300 bar . Another method involves the hydration of butyn-2-diol-1,4 with the aid of mercury catalysts, although this method is less favorable due to hygienic concerns .
Industrial Production Methods
On an industrial scale, this compound is typically produced through the hydrogenation of butene-2-diol-1,4-epoxide. This process involves reacting butenediol with hydrogen peroxide to form the epoxide, which is then hydrogenated to yield the triol .
化学反応の分析
Types of Reactions
3-Methylbutane-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides (e.g., HCl, HBr) under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidation of this compound typically yields carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions generally produce alkanes or alcohols.
Substitution: Substitution reactions can result in the formation of halogenated compounds or ethers.
科学的研究の応用
3-Methylbutane-1,2,4-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of 3-Methylbutane-1,2,4-triol involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in hydrogen bonding and other intermolecular interactions, influencing the structure and function of biological molecules .
類似化合物との比較
Similar Compounds
1,2,4-Butanetriol: Similar in structure but lacks the methyl group at the third carbon.
1,2,3-Butanetriol: Another triol with hydroxyl groups at different positions.
2-Methylbutane-1,2,3-triol: Similar but with hydroxyl groups at different positions.
Uniqueness
3-Methylbutane-1,2,4-triol is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to other triols .
特性
CAS番号 |
62946-59-2 |
|---|---|
分子式 |
C5H12O3 |
分子量 |
120.15 g/mol |
IUPAC名 |
3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/C5H12O3/c1-4(2-6)5(8)3-7/h4-8H,2-3H2,1H3 |
InChIキー |
RXEJCNRKXVSXDJ-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


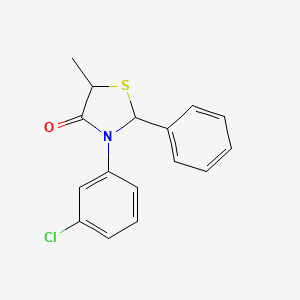

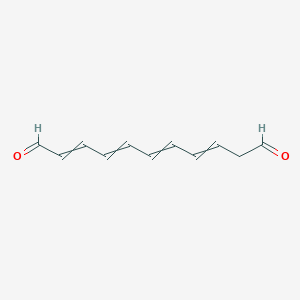
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
![1-({1,3-Bis[(2-ethylhexyl)oxy]propan-2-YL}oxy)dodecane](/img/structure/B14508258.png)

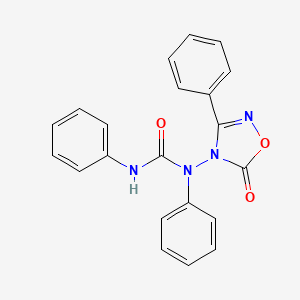
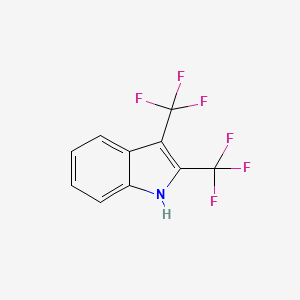
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)
![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
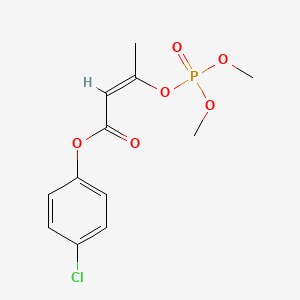
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
